N-Methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]prop-2-yn-1-amine
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Overview
Description
N-Methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]prop-2-yn-1-amine is a complex organic compound that features a unique structure combining a pyrazole ring, an oxazole ring, and a prop-2-yn-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]prop-2-yn-1-amine typically involves multi-step organic reactions. One common method includes the reaction of a pyrazole derivative with an oxazole derivative under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]prop-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N-Methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]prop-2-yn-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-Methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]prop-2-yn-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 4-Methylpyrazole
- 1-Methyl-1H-pyrazole-4-amine
Uniqueness
N-Methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]prop-2-yn-1-amine is unique due to its combination of a pyrazole ring, an oxazole ring, and a prop-2-yn-1-amine group. This structure imparts specific chemical and physical properties that are not found in simpler analogs, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
N-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]prop-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-4-5-15(2)9-11-6-12(14-17-11)10-7-13-16(3)8-10/h1,6-8H,5,9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWRHNQQYUNZBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=C2)CN(C)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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